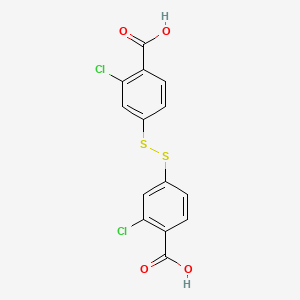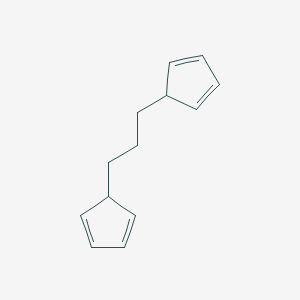
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione typically involves several steps, including the formation of the furan ring and the introduction of the bromine and methoxyphenyl groups. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of microwave irradiation to facilitate the reaction, which can enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-(4-methoxyphenyl)furan-2,3-dione can be compared with other furan derivatives, such as:
4-Bromo-5-(4-methoxyphenyl)pyrazole: Similar in structure but contains a pyrazole ring instead of a furan ring.
4-Bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone: Contains an additional methylamino group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
83629-89-4 |
|---|---|
Molekularformel |
C11H7BrO4 |
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
4-bromo-5-(4-methoxyphenyl)furan-2,3-dione |
InChI |
InChI=1S/C11H7BrO4/c1-15-7-4-2-6(3-5-7)10-8(12)9(13)11(14)16-10/h2-5H,1H3 |
InChI-Schlüssel |
CACUJNOSIOLWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
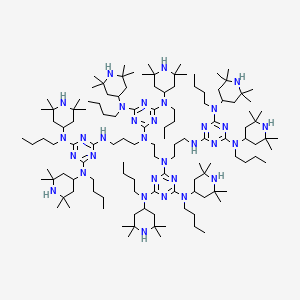
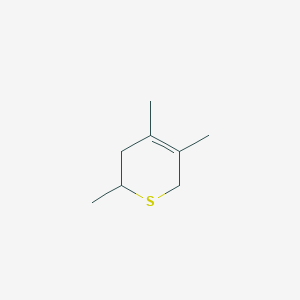

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
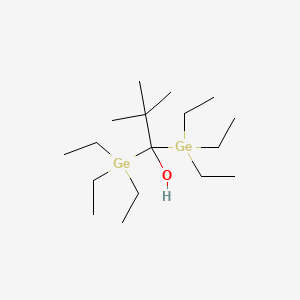
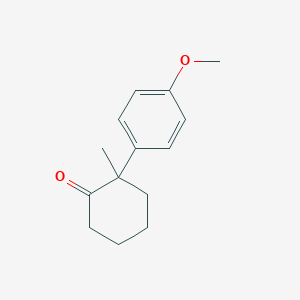
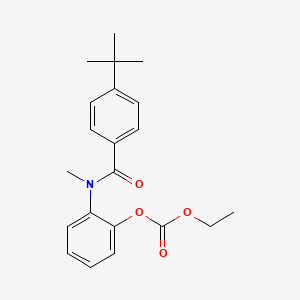
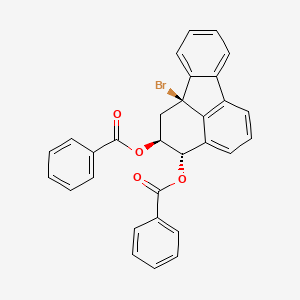
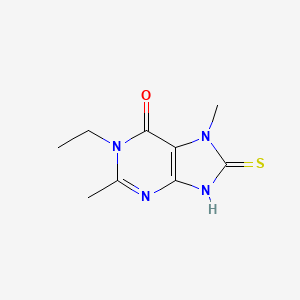
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
